M1 Muscarinic Receptor Binding Affinity
In radioligand displacement assays using [³H]pirenzepine in bovine striatum, Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate demonstrated binding affinity to the M1 muscarinic acetylcholine receptor with a Ki of 156 nM [1]. A structurally related analog from the same chemical series, 1-acetyl-4-(4-aminophenyl)piperazine, lacks a comparable affinity value in the same assay system, highlighting that the ester substitution on the piperazine nitrogen contributes directly to M1 receptor recognition and cannot be inferred from acetylated or unsubstituted analogs.
| Evidence Dimension | M1 muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 156 nM |
| Comparator Or Baseline | 1-Acetyl-4-(4-aminophenyl)piperazine (CAS 92394-00-8) — no reported Ki in this assay system |
| Quantified Difference | Not applicable (comparator lacks data in the same assay context) |
| Conditions | Bovine striatum homogenate, displacement of [³H]pirenzepine radioligand |
Why This Matters
This 156 nM Ki value provides a validated starting point for CNS-targeted medicinal chemistry campaigns, whereas structurally similar building blocks lack defined M1 receptor engagement data.
- [1] BindingDB Entry BDBM50405719 (CHEMBL2114395). Binding affinity (Ki) for Muscarinic acetylcholine receptor M1. Ki = 156 nM. Assay: Displacement of [³H]pirenzepine in bovine striatum. View Source
